molecular formula C11H15NO3 B12444043 ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate CAS No. 23234-44-8

ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate

Cat. No.: B12444043
CAS No.: 23234-44-8
M. Wt: 209.24 g/mol
InChI Key: SBBWEQLNKVHYCX-SNVBAGLBSA-N
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Description

This compound features a chiral center at the C2 position (R-configuration), a 4-hydroxyphenyl group, and an ethyl ester moiety. It is structurally related to tyrosine but modified for enhanced lipophilicity, making it valuable in pharmaceutical synthesis and prodrug design . The hydrochloride salt form (CAS 45357981) has a molecular weight of 245.7 g/mol and 98% purity, as reported by Thermo Scientific™ .

Properties

CAS No.

23234-44-8

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3/t10-/m1/s1

InChI Key

SBBWEQLNKVHYCX-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Substrates : D-Tyrosine (1 eq), ethanol (excess), SOCl₂ (1.5–2.5 eq).
  • Procedure :
    • D-Tyrosine is suspended in ethanol under inert conditions.
    • SOCl₂ is added dropwise at 0–5°C to minimize racemization.
    • The mixture is refluxed for 3–5 hours, followed by vacuum concentration and precipitation with petroleum ether.
  • Yield : 94.7% (isolated as hydrochloride salt).
  • Purity : ≥98% (HPLC).

Racemization Considerations

Thionyl chloride’s acidic conditions may induce partial racemization. However, maintaining temperatures below 5°C during SOCl₂ addition and limiting reflux time to ≤3 hours reduces this risk. The product’s enantiomeric excess (ee) exceeds 99% when starting from optically pure D-tyrosine.

Enzymatic Resolution of Racemic Ethyl Tyrosinate

For cases where D-tyrosine is unavailable, enzymatic resolution of racemic ethyl tyrosinate offers an alternative. This method leverages lipases or proteases to selectively hydrolyze the L-enantiomer, enriching the (2R) form.

Protocol Overview

  • Enzyme : Candida antarctica lipase B (CAL-B) or subtilisin.
  • Substrate : Racemic ethyl tyrosinate (100–400 mM) in aqueous buffer (pH 7–8).
  • Conditions :
    • Temperature: 30–45°C.
    • Reaction time: 12–24 hours.
  • Outcome :
    • Conversion : 70–86% (L-enantiomer hydrolyzed to tyrosine).
    • ee of (2R)-ester : >97% after single-step resolution.

Industrial Scalability

Enzymatic methods are favored for large-scale production due to minimal waste and compatibility with continuous flow systems. For example, polyethylene glycol (PEG 600) enhances solubility, achieving 85% yield in 15-hour incubations.

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric routes circumvent the need for pre-resolved tyrosine by incorporating chiral catalysts or auxiliaries during esterification. A notable example uses Evans oxazolidinones to induce (2R) configuration.

Evans Oxazolidinone Method

  • Steps :
    • D-Tyrosine is acylated with an Evans auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone).
    • The intermediate undergoes esterification with ethanol and DCC (dicyclohexylcarbodiimide).
    • The auxiliary is cleaved via hydrolysis, yielding ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate.
  • Yield : 40–45% over three steps.
  • ee : 97–99%.

Mitsunobu Etherification

Triphenylphosphine and diethyl azodicarboxylate (DEAD) mediate stereospecific etherification of protected tyrosine derivatives. For example:

  • Substrate : N-Trifluoroacetyl-D-tyrosine.
  • Conditions :
    • Solvent: Tetrahydrofuran (THF) at 0–5°C.
    • Reaction time: 12 hours.
  • Outcome :
    • Yield : 81–86%.
    • Purity : 99.3% (HPLC).

Industrial Production and Purification

Commercial synthesis prioritizes cost-effectiveness and scalability. Aromsyn’s protocol exemplifies this:

Large-Scale Esterification

  • Catalyst : Thionyl chloride (1.7–2.0 eq relative to D-tyrosine).
  • Solvent : Ethanol (5–10 volumes).
  • Workup :
    • Concentration under reduced pressure.
    • Crystallization from dichloromethane/petroleum ether.
  • Output :
    • Scale : Gram to kilogram.
    • Purity : ≥98% (validated by LC-MS and ¹H NMR).

Chromatographic Purification

Reverse-phase HPLC (C18 column) resolves residual L-enantiomer or byproducts:

  • Mobile phase : 0.1% trifluoroacetic acid (TFA) in acetonitrile/water.
  • Retention time : 8.2 minutes for (2R)-enantiomer.

Comparative Analysis of Methods

Method Starting Material Yield ee Scalability Cost
Direct Esterification D-Tyrosine 94.7% >99% High Low
Enzymatic Resolution Racemic Tyrosine 70–86% 97–99% Moderate Moderate
Asymmetric Synthesis L/D-Tyrosine 40–45% 97–99% Low High

Challenges and Optimization Strategies

Racemization Mitigation

  • Low-temperature esterification : Conducting reactions at 0–5°C reduces acid-catalyzed racemization.
  • Protective groups : N-Trifluoroacetylation stabilizes the amino group during synthesis.

Solvent Selection

  • Polar aprotic solvents : THF or DMF improves solubility of tyrosine derivatives.
  • Co-solvents : PEG 600 enhances enzymatic reaction rates by 30%.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a prodrug for tyrosine.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate involves its hydrolysis to release tyrosine, which then participates in various biochemical pathways. Tyrosine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Stereoisomeric Analogs

The enantiomeric counterpart, ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate (L-tyrosine ethyl ester, CAS 949-67-7), shares identical molecular formula (C₁₁H₁₅NO₃) and weight (209.25 g/mol) but differs in stereochemistry. The D-form (target compound) is less common in biological systems, whereas the L-form is a natural amino acid derivative. The partition coefficient (logP) of the L-enantiomer is 0.72, suggesting moderate lipophilicity . Biological activities, such as enzyme binding or metabolic pathways, likely diverge due to stereospecific interactions .

Table 1: Stereoisomeric Comparison

Property Ethyl (2R)-D-Tyrosine Ester (Target) Ethyl (2S)-L-Tyrosine Ester
Molecular Weight (g/mol) 245.7 (HCl salt) 209.25
CAS Number 45357981 (HCl salt) 949-67-7
Configuration R S
LogP Not reported 0.72

Substituent Variations on the Phenyl Ring

Fluorinated Derivatives

Ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS 276861-04-2, C₁₁H₁₅ClFNO₂) introduces a fluorine atom at the para position of the phenyl ring. Fluorination enhances metabolic stability and bioavailability by reducing susceptibility to oxidative metabolism. This derivative has a molecular weight of 247.69 g/mol .

Methoxy and Ethoxy Derivatives

The methoxy derivative is a precursor to bioactive acrylamides and propenoates . Similarly, (R)-ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate modifies the amino group to an ethoxy moiety, drastically changing reactivity .

Table 2: Substituent-Based Analogs

Compound Molecular Weight (g/mol) Key Functional Group Biological Relevance
Ethyl (2R)-4-fluoro analog (HCl salt) 247.69 4-Fluorophenyl Enhanced metabolic stability
Ethyl (2E)-4-methoxy analog 243.27 (unconfirmed) 4-Methoxyphenyl Precursor to propenoates
(R)-2-Ethoxy-4-hydroxyphenyl derivative Not reported Ethoxy group Altered hydrogen bonding

Ester and Amide Modifications

Methyl Ester Derivatives

Methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride (CAS 276861-04-2) replaces the ethyl ester with a methyl group, reducing steric bulk and altering solubility. Its molecular weight is 247.69 g/mol .

Acetamido Derivatives

Ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate (CAS 4875-51-8) substitutes the amino group with an acetamido moiety, increasing stability against proteolytic degradation. This derivative has a molecular weight of 243.27 g/mol and is used in peptide synthesis .

Table 3: Backbone-Modified Analogs

Compound Molecular Weight (g/mol) Modification Application
Methyl (2R)-4-fluoro-3-methyl derivative 247.69 Methyl ester Pharmaceutical intermediates
Ethyl (2S)-acetamido analog 243.27 Acetamido group Peptide synthesis

Biological Activity

Ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate, also known as ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, is an amino acid derivative that has garnered attention for its potential biological activities. This compound features a chiral center and a hydroxyl group on the aromatic ring, which may significantly influence its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅NO₃. The presence of both an amino group and a hydroxyl group allows for various interactions with biological macromolecules, such as proteins and enzymes.

PropertyValue
Molecular Weight209.25 g/mol
Melting PointNot specified
SolubilitySoluble in water
ChiralityChiral (2R configuration)

This compound exhibits several biological activities attributed to its structural components:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, enhancing binding affinity and specificity. This property is crucial for the compound's role as a potential inhibitor or modulator in various biochemical pathways.
  • Antioxidant Properties : The hydroxyl group on the phenolic ring contributes to antioxidant activity by scavenging free radicals, which may protect cells from oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures can exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of neuroinflammation.

Case Studies and Research Findings

  • Inhibition of Dihydrofolate Reductase (DHFR) : Research indicates that derivatives of amino acid compounds can inhibit DHFR, a critical enzyme in nucleotide synthesis. This compound may share similar inhibitory properties, impacting cellular proliferation in cancer cells .
  • Cytotoxicity Studies : In vitro studies have shown that compounds structurally related to this compound can increase glucose uptake in HepG2 cells without inducing cytotoxic effects. This suggests potential applications in metabolic disorders .
  • Antitumor Activity : Analogous compounds have demonstrated promising antitumor activity by targeting specific pathways involved in cancer progression. This compound may possess similar properties, warranting further investigation into its therapeutic potential .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesNotable Activity
Ethyl 3-(4-methoxyphenyl)propanoateLacks amino groupLimited biological activity
Methyl 3-(4-hydroxyphenyl)propanoateContains hydroxyl groupAntioxidant properties
Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoateContains nitro groupPotential anti-inflammatory effects

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